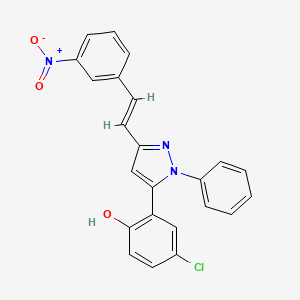
Egfr-IN-79
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-79 is a potent inhibitor of the epidermal growth factor receptor (EGFR). This compound exhibits significant antitumor activity through mechanisms such as ROS-independent apoptosis and EGFR/AKT/mTOR-mediated autophagy . It has shown effectiveness in inducing cell death in both proliferating and quiescent zones of EJ28 spheroids and demonstrates a favorable safety profile in zebrafish-based models .
Vorbereitungsmethoden
The preparation of Egfr-IN-79 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods for this compound are designed to ensure high yield and purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Egfr-IN-79 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions are derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .
Wissenschaftliche Forschungsanwendungen
Egfr-IN-79 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of EGFR and its downstream signaling pathways. In biology and medicine, this compound is utilized in cancer research, particularly in the study of non-small cell lung cancer (NSCLC) and other EGFR-related cancers. It is also used in the development of new therapeutic strategies and drug formulations .
Wirkmechanismus
The mechanism of action of Egfr-IN-79 involves the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways, such as the AKT/mTOR pathway, which are crucial for cell proliferation and survival. By blocking these pathways, this compound induces apoptosis and autophagy in cancer cells, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-79 is compared with other similar compounds, such as erlotinib, gefitinib, and osimertinib. These compounds also target the EGFR tyrosine kinase but differ in their potency, selectivity, and resistance profiles. This compound is unique in its ability to induce ROS-independent apoptosis and its effectiveness in both proliferating and quiescent cancer cells . Similar compounds include:
- Erlotinib
- Gefitinib
- Osimertinib
Eigenschaften
Molekularformel |
C23H16ClN3O3 |
|---|---|
Molekulargewicht |
417.8 g/mol |
IUPAC-Name |
4-chloro-2-[5-[(E)-2-(3-nitrophenyl)ethenyl]-2-phenylpyrazol-3-yl]phenol |
InChI |
InChI=1S/C23H16ClN3O3/c24-17-10-12-23(28)21(14-17)22-15-18(25-26(22)19-6-2-1-3-7-19)11-9-16-5-4-8-20(13-16)27(29)30/h1-15,28H/b11-9+ |
InChI-Schlüssel |
UJJZXPWQJRLHCP-PKNBQFBNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=CC(=C4)Cl)O |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=CC(=C4)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















